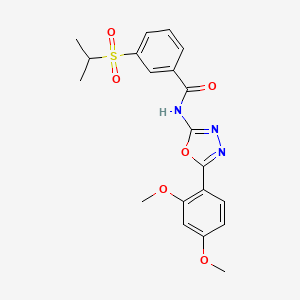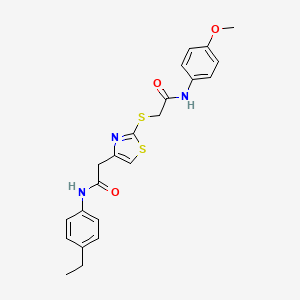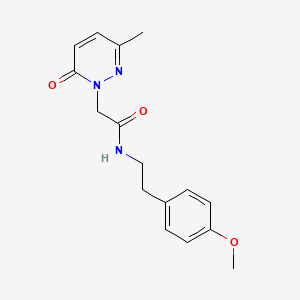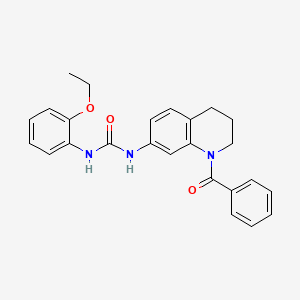
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as DIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIO is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. In
作用机制
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a potent inhibitor of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell survival. GSK-3β is overactive in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several biochemical and physiological effects, including the inhibition of GSK-3β activity, the reduction of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, the improvement of mood-related behaviors in bipolar disorder, and the inhibition of cancer cell growth. N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has also been shown to have anti-inflammatory effects in animal models of sepsis.
实验室实验的优点和局限性
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several advantages for lab experiments, including its potency and specificity for GSK-3β inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.
未来方向
Several future directions for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide research include:
1. Further studies on the safety and efficacy of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide in animal models and humans.
2. Development of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide analogs with improved potency and selectivity for GSK-3β inhibition.
3. Investigation of the potential of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide in the treatment of other diseases, such as Parkinson's disease and schizophrenia.
4. Exploration of the mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide and its effects on other cellular processes.
5. Development of new drug delivery systems for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide to improve its bioavailability and therapeutic efficacy.
In conclusion, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a promising compound with potential applications in various diseases. Further research is needed to fully understand its mechanism of action and to establish its safety and efficacy in humans.
合成方法
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves the reaction of 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine with 3-(isopropylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, GSK-3β has been implicated in the formation of neurofibrillary tangles and the accumulation of beta-amyloid plaques, which are hallmarks of the disease. N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been shown to reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3β has been implicated in the regulation of mood and behavior. N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been shown to improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β has been implicated in the regulation of cell proliferation and survival. N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)






![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)



![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)

